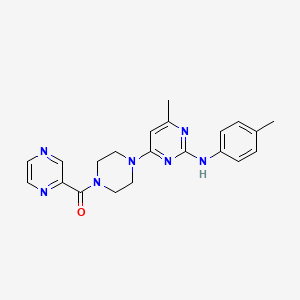

(4-(6-Methyl-2-(p-tolylamino)pyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

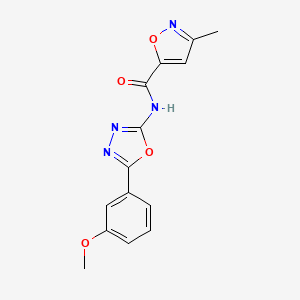

“(4-(6-Methyl-2-(p-tolylamino)pyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone” is a chemical compound that is part of a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives . It is available for purchase from certain chemical suppliers.

Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

- Modes of Action of Pyridazinone Herbicides : Pyridazinone compounds, including structures similar to (4-(6-Methyl-2-(p-tolylamino)pyrimidin-4-yl)piperazin-1-yl)(pyrazin-2-yl)methanone, have been found to inhibit the Hill reaction and photosynthesis in plants like barley. These inhibitions are linked to the phytotoxicity of pyrazon, a related pyridazinone chemical. The study suggests that certain structural modifications in pyrazon result in enhanced herbicidal properties, including resistance to metabolic detoxication in plants and interference with chloroplast development (Hilton et al., 1969).

Analytical Applications in Pharmaceutical Research

- Nonaqueous Capillary Electrophoresis of Imatinib Mesylate and Related Substances : A study focused on the capillary electrophoretic separation of imatinib mesylate (IM) and related substances, including compounds structurally similar to the subject compound. The method developed is significant for quality control in pharmaceuticals, demonstrating the potential of using related pyrazinone compounds in analytical methodologies (Ye et al., 2012).

Anticancer Activity

- Anthranilamide–Pyrazolo[1,5‐a]pyrimidine Conjugates in Cervical Cancer Cells : This research synthesized and evaluated anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates, including those with structural similarities to the subject compound, for their anticancer activity in cervical cancer cells. Some conjugates showed significant cytotoxicity and induced cell-cycle arrest, indicating their potential as anticancer agents (Kamal et al., 2012).

Antimicrobial Activity

- Synthesis and Antimicrobial Activity of Pyrimidinone and Oxazinone Derivatives : A study focusing on the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, revealed that many of these compounds, related to the compound , have comparable antibacterial and antifungal activities to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Metabolism in Antineoplastic Agents

- Metabolism of Flumatinib in Chronic Myelogenous Leukemia Patients : This research identified the metabolites of flumatinib, a tyrosine kinase inhibitor with structural similarities to the subject compound, in chronic myelogenous leukemia patients. It provided insights into the main metabolic pathways in humans, which is crucial for understanding the pharmacokinetics of similar compounds (Gong et al., 2010).

Anticancer and Antimicrobial Potential

- Novel Pyrazole Derivatives with Antimicrobial and Anticancer Agents : The synthesis of novel pyrazole derivatives, including structures analogous to the compound , showed significant antimicrobial and anticancer activities, suggesting their potential as therapeutic agents (Hafez et al., 2016).

Anticonvulsant Agent Development

- Development and Validation of HPLC Determination of Epimidin : Epimidin, a novel anticonvulsant agent structurally related to the subject compound, was analyzed using HPLC for related substances determination. This study emphasizes the significance of analytical methods in the development of new pharmaceutical compounds (Severina et al., 2021).

Wirkmechanismus

Target of Action

The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and inflammation .

Mode of Action

The compound interacts with its targets, ATF4 and NF-kB proteins, through favorable interactions with active residues . This interaction leads to changes in the proteins’ activity, which can influence cellular processes such as stress response and inflammation .

Biochemical Pathways

The compound affects the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . The ER stress pathway is involved in protein folding and trafficking, and its dysregulation can lead to diseases like neurodegeneration and cancer . The NF-kB pathway regulates the immune response to infection and plays a role in inflammatory processes .

Pharmacokinetics

The compound’s neuroprotective and anti-inflammatory properties suggest that it can cross the blood-brain barrier and exert its effects in the brain

Result of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties . It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . These results suggest that the compound could potentially be developed as a treatment for neurodegenerative diseases and inflammatory conditions .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors While specific environmental factors were not mentioned in the search results, factors such as pH, temperature, and the presence of other molecules can generally affect a compound’s action

Eigenschaften

IUPAC Name |

[4-[6-methyl-2-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]-pyrazin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N7O/c1-15-3-5-17(6-4-15)25-21-24-16(2)13-19(26-21)27-9-11-28(12-10-27)20(29)18-14-22-7-8-23-18/h3-8,13-14H,9-12H2,1-2H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJZVYNMZNENLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=CC(=N2)N3CCN(CC3)C(=O)C4=NC=CN=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B3005823.png)

![7-cyclopropyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005829.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide](/img/structure/B3005830.png)

![7-[(Cyclopent-3-en-1-yl)methoxy]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3005834.png)

![3-(4-methoxyphenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide](/img/no-structure.png)

![2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3005842.png)